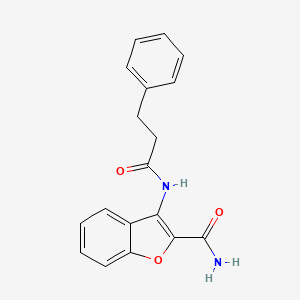

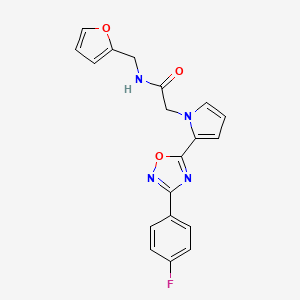

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . Protocols such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial and Antioxidant Studies : A study by Raghavendra et al. (2016) explored the synthesis of thiophene derivatives, demonstrating their significant antimicrobial and antioxidant activities. These compounds, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, showcased excellent antibacterial and antifungal properties. Furthermore, certain derivatives manifested profound antioxidant potential, indicating their relevance in developing therapeutic agents targeting oxidative stress-related diseases (Raghavendra et al., 2016).

Anti-Proliferative and Tumor Cell Selectivity : Thomas et al. (2017) investigated 5-alkyl-2-amino-3-methylcarboxylate thiophene derivatives, identifying them as a novel class of tumor-selective compounds. These derivatives showed pronounced anti-proliferative activity and remarkable tumor cell selectivity, particularly against specific types of tumor cells, including T-lymphoma and prostate PC-3 cells. This research highlights the potential of thiophene derivatives in targeted cancer therapy, offering insights into their mechanism of action and cellular uptake (Thomas et al., 2017).

Supramolecular Packing Motifs : The study of supramolecular packing motifs by Lightfoot et al. (1999) revealed the self-assembly of aryl rings using thiophene derivatives, suggesting a novel mode of organization for some columnar liquid crystals. This research provides a foundation for the design of advanced materials with specific optical and electronic properties, leveraging the unique structural features of thiophene derivatives (Lightfoot et al., 1999).

Corrosion Inhibition : The synthesis and study of thiophene-based phosphonate derivatives by Djenane et al. (2019) demonstrated their efficiency as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential of thiophene derivatives in industrial applications, protecting materials from corrosion through the development of novel inhibitors (Djenane et al., 2019).

Zukünftige Richtungen

The future directions for research on “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry. Given the wide range of therapeutic properties reported for thiophene derivatives , these compounds could be promising candidates for drug development.

Wirkmechanismus

Target of Action

The primary targets of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide are the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The compound’s effectiveness against cox enzymes suggests it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of COX enzymes by N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, similar to the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-18-12-7-4-3-6-11(12)13(19-2)10-16-15(17)14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVNFEICZVZPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)

![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)